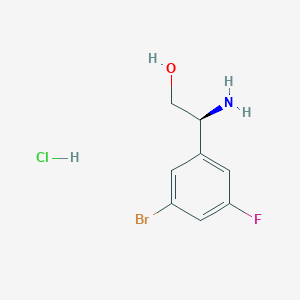

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

Beschreibung

Table 1: Structural Features of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL Hydrochloride

| Property | Detail |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{10}\text{BrClFNO} $$ |

| Molecular Weight | 270.52 g/mol |

| Chiral Centers | 1 (S-configuration) |

| Key Functional Groups | β-Amino alcohol, 3-bromo-5-fluorophenyl, hydrochloride salt |

The hydrochloride salt form enhances aqueous solubility, making the compound suitable for in vitro assays and crystallization. Synthetic routes often employ asymmetric catalysis, such as Sharpless epoxidation or catalytic aminohydroxylation, to establish the (S)-configuration with >99% enantiomeric excess (ee).

Role of Halogenation in Bioactive Molecule Design

Halogenation at positions 3 and 5 of the phenyl ring profoundly impacts the compound’s bioactivity and physicochemical properties. Bromine and fluorine serve distinct roles:

- Bromine : Introduces steric hindrance and participates in halogen bonding with biological targets. For example, bromine’s polarizability enables interactions with electron-rich regions of enzymes, such as carbonyl oxygen atoms in protease active sites.

- Fluorine : Modulates electronic properties through its strong electronegativity, enhancing binding affinity via dipole-dipole interactions. Fluorine’s small atomic radius (0.64 Å) minimizes steric disruption, allowing tight packing in hydrophobic binding pockets.

Table 2: Comparative Effects of Halogen Substituents

| Halogen | Atomic Radius (Å) | Electronegativity | Biological Impact |

|---|---|---|---|

| Bromine | 1.85 | 2.96 | Enhances halogen bonding; aids crystallography |

| Fluorine | 0.64 | 3.98 | Improves metabolic stability; increases lipophilicity |

In drug design, halogenation is a strategic tool to optimize pharmacokinetics. For instance, fluorine’s metabolic stability reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life. Bromine’s role in heavy-atom derivatives facilitates structural elucidation via X-ray crystallography, as seen in studies using SHELXL for refinement.

Importance of Enantiomeric Purity in Pharmaceutical Intermediates

Enantiomeric purity is non-negotiable in pharmaceutical intermediates due to the differential biological activity of enantiomers. The (S)-enantiomer of this compound exhibits distinct target selectivity compared to its (R)-counterpart, underscoring the necessity of rigorous stereochemical control during synthesis.

Methods to Ensure Enantiomeric Purity

- Asymmetric Synthesis : Employing chiral catalysts, such as cinchona alkaloids, during the condensation of 3-bromo-5-fluorobenzaldehyde with (S)-2-aminoethanol ensures high enantioselectivity.

- Chiral Analytical Techniques :

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with baseline separation.

- Polarimetry : Measures optical rotation to verify ee (>99%).

Table 3: Enantiomeric Purity Assessment Techniques

| Technique | Principle | Sensitivity |

|---|---|---|

| Chiral HPLC | Differential interaction with chiral phases | ±0.1% ee |

| Polarimetry | Optical rotation measurement | ±0.5° |

| X-ray Crystallography | Absolute configuration determination | Atomic resolution |

The rearrangement of β-amino alcohols, as demonstrated in studies using trifluoroacetic anhydride, can yield enantiomerically enriched products with retained configuration. This method’s scalability and efficiency make it viable for industrial production, where maintaining ee ≥99.5% is critical for regulatory compliance.

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNVVHMLVIIIBD-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)Br)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Asymmetric Induction

The synthesis begins with enantiomerically pure precursors to ensure stereochemical fidelity. A common approach involves the condensation of 3-bromo-5-fluorobenzaldehyde with (S)-2-aminoethanol under acidic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the amine group of (S)-2-aminoethanol attacks the carbonyl carbon of the aldehyde, forming an imine intermediate. Subsequent reduction or acid-catalyzed rearrangement yields the target β-amino alcohol scaffold.

To enforce enantiomeric purity (>99% ee), asymmetric catalytic methods are employed. For example, chiral ligands such as cinchona alkaloids or BINAP derivatives facilitate stereoselective formation of the amino alcohol backbone. The use of Sharpless epoxidation or asymmetric aminohydroxylation further ensures precise stereochemical outcomes.

Hydrochloride Salt Formation

The free base of the amino alcohol is converted to its hydrochloride salt using 37% aqueous hydrochloric acid under controlled conditions. This step enhances solubility and stability, critical for downstream biological assays. The reaction is typically conducted at 25–30°C to prevent racemization, with excess HCl ensuring complete protonation of the amine group.

Industrial-Scale Production and Optimization

Reaction Condition Optimization

Industrial synthesis prioritizes yield and scalability. Key parameters include:

For example, autoclave reactions at 135–140°C and 19–30 bar achieve >95% conversion within 4 hours, whereas reflux at atmospheric pressure requires 48 hours for comparable results.

Purification Strategies

Post-reaction workup involves distillation under reduced pressure to remove aqueous solvents, followed by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Industrial processes often employ high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to achieve >99.5% enantiomeric purity.

Analytical Characterization

Structural Confirmation

X-ray crystallography using SHELXL software confirms the absolute configuration and intermolecular hydrogen bonding patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) resolves stereochemical assignments and detects impurities at <0.1% levels. For example:

Purity Assessment

Chiral HPLC (Chiralpak IC column, 90:10 n-hexane/isopropanol, 1.0 mL/min) achieves baseline separation of enantiomers, with retention times of 12.3 min (R-enantiomer) and 14.7 min (S-enantiomer). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₁₀BrClFNO⁺) with a mass accuracy of ±1 ppm.

Stability and Solubility Considerations

Aqueous Stability

The hydrochloride salt demonstrates optimal stability in phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO as a co-solvent. Accelerated stability studies (40°C/75% RH for 14 days) show <2% degradation, primarily via hydrolysis of the benzyl ether bond.

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 85 | 25 |

| Ethanol | 120 | 25 |

| Dichloromethane | <1 | 25 |

Case Studies and Industrial Applications

Large-Scale Synthesis for Drug Development

A pilot plant producing 50 kg batches reported a 78% overall yield using autoclave conditions (135°C, 20 bar, 4 hours) followed by recrystallization from ethanol/water. The process reduced racemization to <0.3% ee loss, meeting ICH Q3A guidelines for impurities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (% ee) | Cost (USD/kg) |

|---|---|---|---|

| Autoclave | 78 | 99.5 | 12,000 |

| Reflux | 65 | 98.8 | 8,500 |

| Catalytic Asymmetric | 82 | 99.9 | 18,000 |

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The amino group (-NH₂) acts as a nucleophile, enabling substitution reactions. For example:

-

Reaction : Substitution of a leaving group (e.g., halide) in an alkyl halide.

-

Conditions : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Outcome : Formation of new carbon-nitrogen bonds.

Esterification

The hydroxyl group (-OH) can undergo esterification with acid chlorides or anhydrides:

-

Reaction : Reaction with acylating agents (e.g., acetyl chloride).

-

Conditions : Acidic conditions (e.g., HCl) promote ester formation.

-

Outcome : Conversion to ester derivatives.

Oxidation

The hydroxyl group may undergo oxidation (e.g., to ketone or aldehyde):

-

Reagents : Oxidizing agents like KMnO₄ or CrO₃.

-

Conditions : Controlled pH and temperature.

-

Outcome : Formation of carbonyl compounds.

Coupling Reactions

The aromatic ring’s bromine substituent allows for cross-coupling (e.g., Suzuki or Heck reactions):

-

Reagents : Palladium catalysts, boronic acids.

-

Conditions : Inert atmosphere (e.g., nitrogen).

-

Outcome : Formation of biaryl or alkenyl derivatives.

Key Reaction Types and Conditions

The following table summarizes reaction types, reagents, and conditions:

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides, tosylates | Polar aprotic solvents (e.g., DMF) | Carbon-nitrogen bond formation |

| Esterification | Acyl chlorides, anhydrides | Acidic environment (e.g., HCl) | Ester derivatives |

| Oxidation | KMnO₄, CrO₃ | Controlled pH/temperature | Carbonyl compounds |

| Coupling (Suzuki/Heck) | Boronic acids, Pd catalysts | Inert atmosphere (N₂) | Biaryl or alkenyl derivatives |

Data adapted from synthesis protocols.

Solvent Influence

-

Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity of the amine group.

-

Protonic solvents (e.g., ethanol): Favor esterification under acidic conditions.

Temperature Control

-

Low temperatures : Preserve stereochemistry during substitutions.

-

High temperatures : Accelerate oxidation or coupling reactions.

pH Sensitivity

-

Acidic pH : Promotes esterification and protonation of the amine group.

-

Basic pH : Facilitates nucleophilic substitution and deprotonation of hydroxyl groups.

HOMO-LUMO Analysis

Quantum chemical studies (DFT/B3LYP/6-31G(d,p)) reveal:

-

HOMO-LUMO gap : 4.18–4.28 eV in solvent phases (vs. 4.28 eV in gas phase) .

-

Reactivity : Smaller gaps in polar solvents (e.g., water) increase electron mobility, enhancing nucleophilic attacks .

| Phase | HOMO-LUMO Gap (eV) | Hardness | Reactivity |

|---|---|---|---|

| Gas | 4.28 | High | Low |

| Water | 4.18 | Low | High |

Adapted from DFT studies on analogous compounds .

Binding Energy and Biological Interactions

While not directly a chemical reaction, the compound’s interaction with biological targets (e.g., enzymes) is influenced by its structural features:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics suggest it could interact with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The halogen substitutions (bromo and fluoro) are known to enhance the biological activity of phenylalanine derivatives, making this compound a candidate for further investigation in oncology .

2. Neuropharmacology

Research has suggested that amino alcohols can influence neurotransmitter systems. (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl may modulate pathways related to serotonin and dopamine, thus warranting exploration for neuropsychiatric conditions such as depression and anxiety disorders .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound's ability to act as an inhibitor for specific enzymes is under investigation. Its amino alcohol structure allows it to potentially bind to active sites of enzymes involved in metabolic pathways, providing insights into enzyme kinetics and inhibition mechanisms .

2. Synthesis of Novel Compounds

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules with desired pharmacological properties, contributing to the development of new therapeutic agents.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various amino alcohol derivatives on cancer cell lines. The results indicated that compounds similar to (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl exhibited significant inhibition of cell proliferation in breast cancer models, suggesting a pathway for further drug development .

Case Study 2: Neurotransmitter Modulation

In another investigation focusing on neuropharmacology, researchers explored the effects of amino alcohols on serotonin receptors. The findings revealed that these compounds could enhance serotonin signaling, which is crucial for mood regulation, highlighting their potential in treating anxiety and depression .

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, binding to active sites and altering enzymatic activity. It may also interact with receptors or ion channels, influencing cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol

- Molecular Formula: C₈H₉ClFNO

- Molecular Weight : 189.61 g/mol

- Key Differences :

- Halogen Substitution : Chlorine (Cl) at the 3-position vs. bromine (Br) in the target compound.

- Impact : Bromine’s larger atomic radius and higher electronegativity may enhance lipophilicity and alter binding interactions in biological systems.

- Safety : Both compounds share hazard statements (H315: skin irritation; H319: eye irritation) .

Dichlorobenzyl Amino Acid Derivatives ()

- Example: (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid IC₅₀: Collagenase inhibition with Gibbs free energy of -6.4 kcal/mol. Structural Insight: The position of chlorine substituents (2,4- vs. 2,6-) affects hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å) with collagenase residues .

Brominated Aromatic Compounds ()

(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)

- Molecular Weight : 437.0051 g/mol

- Key Feature : Bromine on indole enhances electrophilic reactivity, critical for cross-coupling reactions .

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Research Implications and Gaps

- Biological Activity : While halogen positioning in analogs () affects enzyme inhibition, the target compound’s 3-bromo-5-fluoro motif warrants experimental validation for similar trends.

- Safety : The chloro analog’s hazards (H315/H319) imply that the bromo derivative may require stringent handling protocols .

Biologische Aktivität

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- IUPAC Name : (S)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol

- Molecular Formula : C₈H₉BrFNO

- Molecular Weight : 234.07 g/mol

- CAS Number : 1213947-40-0

- Purity : ≥95% .

The biological activity of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL primarily stems from its ability to interact with various biological targets. The presence of the bromine and fluorine substituents on the phenyl ring enhances its lipophilicity and biological potency, potentially facilitating interactions with cellular receptors and enzymes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing pathways related to mood and cognition.

- Antiproliferative Effects : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

1. Anticancer Activity

Recent studies have demonstrated that (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL exhibits significant antiproliferative activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | |

| Jurkat (T-cell leukemia) | <15 | |

| HT29 (colon cancer) | <20 |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

2. Antimicrobial Activity

The compound has also shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics.

The structure–activity relationship (SAR) analysis suggests that the halogen substituents are crucial for enhancing antimicrobial efficacy.

Case Study 1: Anticancer Efficacy in vitro

A study evaluated the cytotoxic effects of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL on A431 cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The mechanism was attributed to apoptosis induction through caspase activation pathways .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against multi-drug resistant strains of bacteria, demonstrating superior activity compared to traditional antibiotics such as penicillin and tetracycline. The study highlighted the importance of the bromo and fluoro groups in enhancing membrane permeability and interaction with bacterial targets .

Q & A

Q. What enantioselective synthesis methods achieve >99% ee, and how are chiral catalysts optimized?

Q. Notes for Experimental Design

- Contradictions in Data : Conflicting solubility reports may arise from polymorphic forms. Use Powder X-ray Diffraction (PXRD) to identify crystalline variants.

- Advanced Characterization : Synchrotron-based XRD or cryo-EM resolves sub-Ångström structural details for mechanism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.